6-(Aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one
Description
6-(Aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic heterocyclic core. Key structural features include:
Properties
Molecular Formula |
C9H12N4O |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
6-(aminomethyl)-5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one |
InChI |
InChI=1S/C9H12N4O/c1-5-7(4-10)6(2)13-8(11-5)3-9(14)12-13/h3H,4,10H2,1-2H3,(H,12,14) |
InChI Key |
MAKLZWUAMGJCNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=CC(=O)NN12)C)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions. For instance, the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with arylamines and aldehydes can yield the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. Molecular docking studies have shown that this compound can bind to active sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Structural Analogs and Substituent Effects
The following table compares substituent patterns and their implications:
Key Observations :
- Substituent Position: Substituents at positions 2 and 3 (e.g., azo groups) are common in dyes, while amino/aminomethyl groups at positions 5–7 correlate with biological activity .
- Electronic Effects: Electron-withdrawing groups (e.g., Cl, carbonyl) enhance stability, whereas electron-donating groups (e.g., methyl, aminomethyl) increase nucleophilicity .
Key Observations :
- Efficiency : Microwave synthesis (e.g., for azo dyes) reduces reaction time from hours to minutes compared to conventional reflux .
- Regioselectivity : MCRs favor regioselective formation of dihydro derivatives, avoiding isomerization .
Physicochemical and Spectral Properties
Selected NMR and elemental analysis
Key Observations :
- Amino/Azo Groups: Azo-linked compounds show deshielded aromatic protons (δ 6.90–7.80 ppm), while methyl groups resonate near δ 2.50 ppm .
- Lactam Carbonyls : The 2-one carbonyl appears at δ 160–167 ppm in ¹³C NMR .
Biological Activity
6-(Aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one is a member of the pyrazolo[1,5-a]pyrimidine family, which is characterized by its fused heterocyclic structure. This compound has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique arrangement of functional groups in this compound enhances its pharmacological profile and makes it a promising candidate for drug development.
- Molecular Formula: CHNO
- Molecular Weight: 192.22 g/mol
- CAS Number: 1306831-05-9
Biological Activities
The biological activity of 6-(Aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one has been explored in several studies. Key findings include:
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- IC Values : The compound demonstrated an IC value of 3.79 µM against MCF7 (breast cancer), 12.50 µM against SF-268 (brain cancer), and 42.30 µM against NCI-H460 (lung cancer) cell lines .
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation markers in vitro. The mechanism is believed to involve the inhibition of specific kinases that play a role in inflammatory pathways.
Antimicrobial Properties
6-(Aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one has also been investigated for its antimicrobial activity. Preliminary studies suggest effectiveness against various bacterial strains.
Structure-Activity Relationship (SAR)
The structural features of 6-(Aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one are crucial for its biological activity. The presence of the aminomethyl group at the 6-position and methyl groups at the 5 and 7 positions enhances its binding affinity to biological targets. Comparative analysis with similar compounds reveals that modifications in these positions can significantly alter biological activity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-3-methylpyrazolo[1,5-a]pyrimidine | Amino group at position 4 | Anticancer activity |
| 7-Methylpyrazolo[1,5-a]pyrimidin-6(7H)-one | Methyl group at position 7 | Antiviral properties |
| 3-Amino-4-methylpyrazolo[1,5-a]pyrimidine | Amino group at position 3 | Enzyme inhibition |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Cytotoxicity Against HepG2 Cells : A study reported significant cytotoxicity with an IC value of 0.39 µM against HepG2 liver cancer cells .
- Inhibition of Kinases : The compound was found to effectively inhibit Aurora-A kinase with an IC value of 0.067 µM, indicating potential as a targeted cancer therapy .
Q & A
Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives like 6-(aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one?
The core pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds or their equivalents . For example, 5-aminopyrazole reacts with nitroalkanes or malonaldehyde derivatives under acidic or basic conditions to form the pyrimidine ring . Specific to 6-(aminomethyl) derivatives, functionalization at the 6-position often involves introducing an aminomethyl group via reductive amination or nucleophilic substitution after constructing the core structure. Reaction optimization (e.g., solvent choice, temperature) is critical for yield and purity .
Example Protocol :
- React 5-aminopyrazole with ethyl acetoacetate in acetic acid under reflux to form the pyrazolo[1,5-a]pyrimidine core.
- Introduce the aminomethyl group via Mannich reaction using formaldehyde and ammonium chloride .
Q. What analytical techniques are recommended for characterizing 6-(aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one?
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the aminomethyl group (CH2NH2) shows characteristic signals at δ 3.2–3.5 ppm (¹H) and δ 40–45 ppm (¹³C) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 223.111 for C10H13N4O) .
- X-ray Crystallography : Resolves conformational details, such as intramolecular hydrogen bonding between the aminomethyl and carbonyl groups .
Q. What safety precautions are essential when handling pyrazolo[1,5-a]pyrimidine derivatives?
- Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.
- Conduct reactions in fume hoods due to potential release of volatile amines or formaldehyde .
- Dispose of waste via licensed hazardous chemical handlers, as some intermediates are toxic or mutagenic .
Advanced Research Questions
Q. How do substituents at the 5- and 7-positions influence the biological activity of pyrazolo[1,5-a]pyrimidin-2-one derivatives?
Substituents modulate receptor binding and pharmacokinetics. For example:
- 5,7-Dimethyl groups : Enhance metabolic stability by reducing CYP450-mediated oxidation .
- Aminomethyl at C6 : Introduces a basic center, improving solubility and enabling salt formation for better bioavailability .
- Trifluoromethyl groups : Increase lipophilicity (cLogP) and membrane permeability, critical for CNS-targeting agents .
SAR Table :
| Derivative | Substituents | Biological Activity (IC50) | Selectivity (vs. 5-HT6) |
|---|---|---|---|
| A | 5,7-Me | 12 nM (5-HT6 antagonist) | >100-fold vs. 5-HT1A |
| B | 5-CF3,7-Me | 8 nM (p38 MAPK inhibitor) | >50-fold vs. JNK |
| Data adapted from |
Q. What computational or experimental strategies are effective in resolving conformational flexibility in pyrazolo[1,5-a]pyrimidine derivatives?
- Molecular Dynamics (MD) : Simulate intramolecular H-bonding between the aminomethyl and carbonyl groups, which restricts rotation and stabilizes bioactive conformations .
- X-ray Crystallography : Resolve torsional angles (e.g., dihedral angles between pyrimidine and pyrazole rings) to guide structure-based drug design .
- NMR Relaxation Studies : Measure rotational correlation times to assess rigidity in solution .
Q. How can researchers address discrepancies in reported biological data for pyrazolo[1,5-a]pyrimidine derivatives?
Contradictions often arise from:
- Assay Conditions : Variations in cell lines (e.g., HEK-293 vs. CHO for 5-HT6 receptor assays) or incubation times .
- Compound Purity : Impurities from incomplete synthesis (e.g., residual formaldehyde) may skew results. Validate via HPLC (>95% purity) .
- Metabolic Stability : Species differences in liver microsomes (human vs. rodent) affect IC50 values in vivo .
Mitigation Strategy :
- Replicate assays in orthogonal systems (e.g., radioligand binding + functional cAMP assays).
- Use standardized protocols (e.g., NIH Assay Guidance Manual) .
Methodological Guidance
Q. What are the best practices for optimizing reaction yields in pyrazolo[1,5-a]pyrimidine synthesis?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Catalysis : Use p-toluenesulfonic acid (PTSA) or Amberlyst-15 for acid-catalyzed cyclizations .
- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. How can researchers validate target engagement of 6-(aminomethyl)-5,7-dimethyl derivatives in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Confirm binding to target proteins (e.g., p38 MAPK) by measuring thermal stability shifts .
- Knockout Models : Use CRISPR/Cas9 to delete target genes and assess loss of compound efficacy .
- Radiolabeling : Synthesize ³H- or ¹⁴C-labeled derivatives for direct binding studies .
Data Contradictions and Resolution
- vs. 10 : While emphasizes compact molecular conformations for 5-HT6 antagonism, shows bulky trifluoromethyl groups enhance p38 MAPK inhibition. This highlights target-specific SAR requirements.
- vs. 8 : notes chiral synthesis challenges for 5,7-dimethyl derivatives, whereas underscores the scarcity of 5-(2-aminoethyl) analogs. Prioritize chiral HPLC or enzymatic resolution for enantiopure products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
